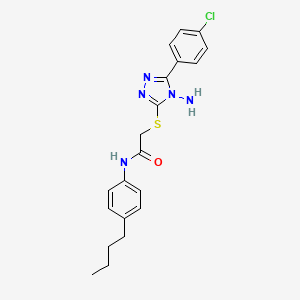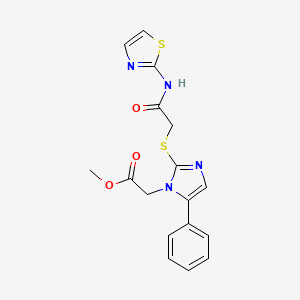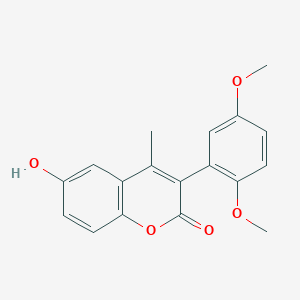
3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one, also known as Hesperetin, is a flavonoid found in citrus fruits such as oranges and lemons. It has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Aplicaciones Científicas De Investigación
1. Metabolic Pathways and Enzyme Interaction
- Cytochrome P450 Enzymes: A study by Nielsen et al. (2017) investigated the metabolism of NBOMe compounds, which are similar in structure to 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one. The research focused on the role of cytochrome P450 enzymes (CYP) in the metabolic pathways of these compounds. They found that CYP3A4 and CYP2D6 are major enzymes involved in their metabolism (Nielsen et al., 2017).
2. Antioxidant Properties and Synthesis
- Antioxidant Synthesis: Adelakun et al. (2012) explored the enzymatic modification of dimethoxyphenols, including compounds structurally related to 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one. They found that these compounds can be transformed into dimers with higher antioxidant capacity, indicating potential applications in enhancing antioxidant properties (Adelakun et al., 2012).
3. Chemical Synthesis and Characterization
- Synthesis of Chromen-4-ones: A study by Li et al. (2009) described the synthesis of substituted 2-aroyl-3-methylchromen-4-ones from isovanillin, which shares a similar chemical structure with 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one. This research provides insights into the synthetic pathways and potential applications of chromen-4-ones in various fields (Li et al., 2009).
4. Structural Analysis and Molecular Interactions
- Flavone Structure Analysis: Watson et al. (1991) conducted a structural analysis of hymenoxin, a compound structurally related to 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one. The study focused on understanding the molecular structure and interactions, which are crucial for determining the compound's biological and chemical properties (Watson et al., 1991).
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-13-8-11(19)4-6-16(13)23-18(20)17(10)14-9-12(21-2)5-7-15(14)22-3/h4-9,19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPBSLATTWRCJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)
![2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2355885.png)
![1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One](/img/structure/B2355886.png)
![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2355887.png)
![N-(2-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2355888.png)
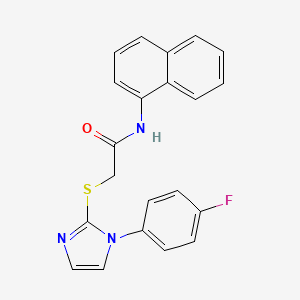
![2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2355892.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355893.png)
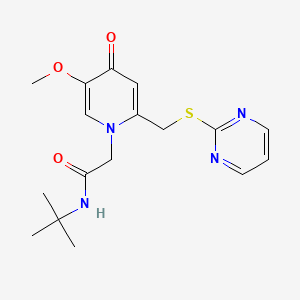

![3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2355897.png)
